3-ethynyl-1-methyl-1H-pyrazol-5-amine
Description
Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant versatility. mdpi.compharmajournal.net First identified in 1883, pyrazoles have become a focal point in various sectors of the chemical industry, including medicine and agriculture, due to their wide range of biological activities. mdpi.com Their derivatives have been investigated for applications as antituberculosis, antimicrobial, antifungal, anti-inflammatory, and anticancer agents. mdpi.comnih.gov
The synthesis of pyrazole derivatives is a well-explored area of organic chemistry, with numerous methods developed over the years. mdpi.comnih.gov These methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, a classic approach known as the Knorr pyrazole synthesis. pharmajournal.net Other routes include reactions involving acetylenic ketones, pyranones, and 1,3-dipolar cycloadditions. mdpi.comnih.gov The adaptability of the pyrazole core allows for the introduction of various functional groups, leading to a vast library of compounds with diverse chemical properties and applications. nih.govtandfonline.com
Importance of Ethynyl (B1212043) and Amino Functional Groups in Chemical Reactivity and Functional Material Development
The unique properties of the ethynyl (-C≡CH) and amino (-NH2) functional groups contribute significantly to the chemical reactivity and potential applications of 3-ethynyl-1-methyl-1H-pyrazol-5-amine.
The ethynyl group , a terminal alkyne, is a highly versatile functional group in organic synthesis and medicinal chemistry. nih.govacs.org Its linear geometry and the sp-hybridization of its carbon atoms create a region of high electron density, making it a reactive site for various chemical transformations. sci-hub.se The terminal alkyne can participate in a wide array of reactions, including "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov Furthermore, the ethynyl group can act as a bioisostere for other chemical moieties, such as iodo and cyano groups, allowing for the fine-tuning of a molecule's physicochemical properties. sci-hub.se
The amino group is a fundamental functional group in organic chemistry, characterized by a nitrogen atom bonded to hydrogen atoms. chemistrytalk.orgstudysmarter.co.uk The lone pair of electrons on the nitrogen atom makes the amino group basic and highly nucleophilic, enabling it to participate in a wide range of reactions. numberanalytics.com It readily reacts with acids and electrophiles, forming the basis for the synthesis of many pharmaceuticals and other fine chemicals. numberanalytics.com In the context of amino acids, the amino group is crucial for the formation of peptide bonds, the building blocks of proteins. chemistrytalk.orgnumberanalytics.com The presence of an amino group on a molecule can significantly influence its polarity and hydrogen bonding capabilities. studysmarter.co.uk
Rationale for Targeted Research on this compound
The strategic placement of these functional groups suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. The 5-aminopyrazole moiety itself is a well-established template in drug discovery, known for its diverse biological activities. beilstein-journals.orgnih.gov
Scope and Objectives of the Academic Research Trajectory
The primary objective of academic research focused on this compound is to fully elucidate its chemical properties and explore its potential as a versatile synthetic intermediate. Key areas of investigation include:
Development of efficient and scalable synthetic routes to this compound.
Systematic exploration of the reactivity of both the ethynyl and amino functional groups to understand the scope and limitations of its chemical transformations.
Synthesis of a diverse library of derivatives by modifying the ethynyl and amino groups to create novel compounds with a range of physicochemical properties.
Investigation of the potential applications of these derivatives in areas such as medicinal chemistry (e.g., as kinase inhibitors or receptor antagonists), materials science (e.g., as components of polymers or functional dyes), and catalysis.
Through a comprehensive investigation of its synthesis, reactivity, and derivatization, the scientific community can unlock the full potential of this compound as a valuable tool in the creation of new and functional molecules.
Properties
CAS No. |
2680533-85-9 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine
Retrosynthetic Analysis and Precursor Selection for 3-ethynyl-1-methyl-1H-pyrazol-5-amine
A retrosynthetic approach to this compound involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections involve the formation of the pyrazole (B372694) core and the introduction of the key functional groups.
Design Principles for Pyrazole Core Formation
The construction of the pyrazole ring is a critical step in the synthesis of this compound. The most common and classical method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgyoutube.com This approach is highly versatile and allows for the introduction of various substituents onto the pyrazole ring. beilstein-journals.org
Key design principles for pyrazole core formation include:
Regioselectivity: When using substituted hydrazines, such as methylhydrazine, the reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers. beilstein-journals.org Careful selection of reaction conditions and substrates is necessary to control the regioselectivity of the cyclization.
Substrate Availability: The choice of the 1,3-dicarbonyl precursor and the hydrazine is often dictated by their commercial availability and the ease of their synthesis.
Reaction Conditions: The cyclocondensation reaction is typically carried out under acidic or basic conditions, and the choice of catalyst and solvent can significantly influence the reaction rate and yield.
Alternative strategies for pyrazole synthesis include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, followed by an oxidation step, and [3+2] cycloaddition reactions between diazo compounds and alkynes. rsc.orgmdpi.com
Strategic Introduction of Ethynyl (B1212043) and Methylamine (B109427) Moieties
The introduction of the ethynyl and methylamine functionalities requires careful planning. The ethynyl group can be introduced through several methods, including:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this would involve the coupling of a protected ethynyl group (e.g., trimethylsilylethyne) with a halogenated pyrazole precursor.
From an Aldehyde: An aldehyde functionality on the pyrazole ring can be converted to an ethynyl group via the Corey-Fuchs reaction or other related olefination/elimination sequences.
The methylamine moiety, which includes the N1-methyl group and the C5-amine, can be introduced in a few ways:
Using Methylhydrazine: The most direct approach is to use methylhydrazine in the initial cyclocondensation step to form the 1-methylpyrazole (B151067) core.
N-Methylation: If a 1H-pyrazole is synthesized first, the N1-position can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Introduction of the Amino Group: The amino group at the C5 position is often derived from a cyano group present in one of the precursors, which then participates in the cyclization to form the 5-aminopyrazole. For example, the reaction of a β-ketonitrile with a hydrazine can directly yield a 5-aminopyrazole.
Optimized Reaction Pathways and Mechanistic Considerations
Several optimized reaction pathways have been developed for the synthesis of substituted pyrazoles, which can be adapted for the synthesis of this compound.
Cyclocondensation Approaches to this compound
Cyclocondensation reactions are a cornerstone of pyrazole synthesis. organic-chemistry.org A plausible route to this compound via cyclocondensation would involve the reaction of a β-keto nitrile containing an ethynyl group with methylhydrazine.
For instance, a precursor like 4-cyano-5-hexyn-2-one could react with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction is a key consideration, as the attack of the two different nitrogen atoms of methylhydrazine on the carbonyl group can lead to two different isomers.
| Precursor 1 | Precursor 2 | Key Reaction Type | Product | Ref. |
| β-Ketonitrile with ethynyl group | Methylhydrazine | Cyclocondensation | This compound | |
| 1,3-Diketone with ethynyl group | Methylhydrazine | Knorr Pyrazole Synthesis | 3-ethynyl-1-methyl-1H-pyrazole | beilstein-journals.org |
[3+2] Cycloaddition Strategies in Pyrazole Synthesis
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful method for constructing the pyrazole ring. beilstein-journals.orgnih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound, and a dipolarophile, such as an alkyne. rsc.orgresearchgate.net
To synthesize this compound using this strategy, one could envision the reaction of an ethynyl-substituted alkyne with a diazo compound that would lead to the desired substitution pattern after further functionalization. A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes has been reported to produce pyrazoles under mild conditions with broad substrate scope. organic-chemistry.org
A general representation of this approach is the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an appropriately substituted alkyne. organic-chemistry.org The regioselectivity of the cycloaddition is a critical factor, often controlled by steric and electronic effects of the substituents on both the dipole and the dipolarophile.
Transition Metal-Catalyzed Syntheses of this compound
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com These methods often offer high efficiency, regioselectivity, and functional group tolerance. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly relevant for the introduction of the ethynyl group. mdpi.com A synthetic route could involve the synthesis of a halogenated pyrazole precursor, for example, 3-iodo-1-methyl-1H-pyrazol-5-amine, followed by a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield the desired this compound.
Copper-catalyzed reactions have also been employed in pyrazole synthesis. nih.gov For instance, a copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles with high regioselectivity. organic-chemistry.org
| Catalytic System | Reaction Type | Substrates | Product Feature | Ref. |
| Palladium/Copper | Sonogashira Coupling | Halogenated pyrazole, Terminal alkyne | Introduction of ethynyl group | mdpi.com |
| Copper | Aerobic Oxidative Cycloaddition | β,γ-Unsaturated hydrazones | Pyrazole ring formation | organic-chemistry.org |
| Rhodium/Zinc | Catalytic Cyclization | Dienyl azides | Pyrrole synthesis (adaptable) | organic-chemistry.orgnih.gov |
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions and intensifying processes are crucial for developing efficient and scalable synthetic routes to this compound. Key areas of focus include the selection of environmentally friendly solvents, understanding the impact of temperature and pressure, designing effective catalytic systems, and utilizing microwave-assisted protocols.
Solvent Effects and Selection of Environmentally Benign Solvents
The choice of solvent significantly influences reaction rates, yields, and the environmental footprint of the synthesis of pyrazole derivatives. While traditional organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) are effective for dissolving the compound, a shift towards greener alternatives is evident in recent research. The use of ionic liquids and water are being explored as environmentally benign solvent systems. For instance, the synthesis of some pyrazole derivatives has been successfully carried out in water or a mixture of water and ethanol, which simplifies work-up procedures and reduces volatile organic compound (VOC) emissions. The synthesis of certain pyrazolo[3,4-b]pyridines, for example, has been achieved in the ionic liquid [bmim]Br, showcasing the potential of these solvents in related syntheses.
The following table summarizes the impact of different solvents on the synthesis of related pyrazole compounds, providing insights applicable to the synthesis of this compound.
| Solvent System | Reactants | Product | Yield | Reference |
| Water/[p-TSA] | 5-aminopyrazole, 4-hydroxycou |
Exploration of Chemical Reactivity and Derivatization of 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine
Functionalization at the Ethynyl (B1212043) Moiety of 3-ethynyl-1-methyl-1H-pyrazol-5-amine
The ethynyl group of this compound is a key site for a variety of chemical transformations, allowing for the construction of larger and more complex molecular architectures.
Strain-Promoted or Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) Applications
The terminal alkyne of this compound is well-suited for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. precisepeg.com Specifically, the alkyne-azide cycloaddition reaction, which can be catalyzed by copper(I) or proceed under strain-promoted conditions, is a highly efficient method for forming a stable triazole linkage. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. precisepeg.comnih.gov For instance, this methodology has been successfully employed to label newly synthesized RNA in living cells by incorporating alkyne-modified nucleosides, followed by reaction with a fluorescent azide. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com The ethynyl group of this compound can readily participate in these transformations.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is highly effective for the synthesis of substituted alkynes and has been widely applied in the preparation of pharmaceuticals and organic materials. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature. sigmaaldrich.comwikipedia.org
The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is known for its ability to form carbon-carbon bonds following a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgorganic-chemistry.org While the classic Heck reaction involves alkenes, variations exist for the coupling of alkynes.
The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is notable for its broad substrate scope and tolerance of various functional groups. libretexts.orgnih.gov While typically used for aryl-aryl or aryl-vinyl coupling, modifications can allow for the participation of alkynes.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Amine base | Mild reaction conditions, direct formation of C(sp)-C(sp2) bonds. organic-chemistry.orgwikipedia.org |
| Heck | Unsaturated halide + Alkene | Palladium catalyst, Base | Forms substituted alkenes, follows a Pd(0)/Pd(II) cycle. wikipedia.orgorganic-chemistry.org |
| Suzuki | Organoboron compound + Halide/Triflate | Palladium(0) complex, Base | Broad substrate scope, high functional group tolerance. libretexts.orgnih.gov |
Chemo- and Regioselective Hydration and Other Nucleophilic Additions
The ethynyl group is susceptible to nucleophilic attack. Hydration of the alkyne, for instance, can lead to the formation of a ketone. This transformation can be catalyzed by various reagents, and the regioselectivity of the addition is a key consideration. Other nucleophiles can also add across the triple bond, providing a route to a variety of functionalized pyrazole (B372694) derivatives.
Exploration of Polymerization and Oligomerization Pathways via Ethynyl Linkages
The presence of the ethynyl group opens up the possibility of using this compound as a monomer in polymerization and oligomerization reactions. Supramolecular polymerization of pyrazole-based motifs has been explored, demonstrating the ability of these systems to self-assemble into ordered structures. rsc.org The polymerization of vinylpyrazoles has also been studied, with the reactivity being dependent on the substituents on the vinyl group. nih.gov These studies suggest that the ethynyl group of this compound could serve as a reactive handle for creating novel polymers and oligomers with potentially interesting electronic and material properties.
Transformations Involving the Amino Group of this compound
The amino group at the 5-position of the pyrazole ring is a versatile functional group that can undergo a range of chemical transformations, further expanding the synthetic utility of this compound.
N-Acylation and N-Alkylation Reactions
The amino group of this compound can readily undergo N-acylation and N-alkylation reactions. N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. rsc.orgresearchgate.net For example, the acylation of 3-methyl-1-phenyl-pyrazol-5-one has been shown to be a regioselective process. rsc.org Similarly, N-alkylation introduces an alkyl group onto the nitrogen atom, typically through reaction with an alkyl halide. These reactions are fundamental transformations in organic chemistry and provide a straightforward means to modify the electronic and steric properties of the pyrazole derivative, which can be crucial for tuning its biological activity or material properties.
Table 2: Examples of N-Functionalization Reactions of Aminopyrazoles
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Acetic anhydride | N-acetylated pyrazole | researchgate.net |
| N-Acylation | Benzoyl chloride | N-benzoylated pyrazole | researchgate.net |
| N-Alkylation | Alkyl halide | N-alkylated pyrazole | evitachem.com |
| Sulfonamidation | 4-Methylbenzenesulfonyl chloride | N-sulfonylated pyrazole | mdpi.com |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkylated pyrazole | mdpi.com |
Condensation Reactions for Imine Formation
The primary amine functionality of this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible process and is often catalyzed by acid. masterorganicchemistry.com
Studies on related 5-aminopyrazole derivatives have demonstrated the feasibility of this transformation. For instance, the condensation of 4-aminoantipyrine (B1666024) with various phenolic aldehydes, such as 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde, proceeds efficiently to yield the corresponding imine products. srce.hrresearchgate.net These reactions are typically carried out by refluxing an equimolar mixture of the amine and the aldehyde in a solvent like methanol. srce.hr The resulting imines can often be isolated as precipitates and purified by recrystallization. srce.hr
The general reaction scheme for the formation of an imine from a primary amine and an aldehyde is depicted below:
While specific studies on the condensation reactions of this compound were not found in the provided search results, the well-established reactivity of the 5-aminopyrazole scaffold strongly suggests its capability to form imines under standard condensation conditions. masterorganicchemistry.comsrce.hrresearchgate.net The resulting ethynyl-substituted pyrazolyl imines would be valuable intermediates for the synthesis of more complex heterocyclic systems and coordination compounds.
Metal Complexation through Pyrazole Nitrogen and Exocyclic Amine Nitrogen
Pyrazole derivatives are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netmocedes.orgacs.org The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen (N2) which is sp2-hybridized and readily donates its lone pair of electrons, and a pyrrole-like nitrogen (N1) which is typically substituted in the case of this compound. The presence of the exocyclic amine group at the C5 position introduces an additional coordination site, allowing for chelation.
The coordination chemistry of pyrazole-based ligands is extensive, with the pyrazole nitrogen atoms and other functional groups participating in metal binding. researchgate.netnih.gov The pyridine-like nitrogen of the pyrazole ring is a common coordination site. nih.govnih.gov Furthermore, the exocyclic amine nitrogen in 5-aminopyrazoles can also coordinate to metal centers, leading to the formation of chelate rings which enhance the stability of the resulting complexes. nih.gov
For example, studies on pyrazole-acetamide ligands have shown the formation of mononuclear complexes with metals like Cadmium(II), Copper(II), and Iron(III), where the pyrazole nitrogen and the amide group are involved in coordination. nih.gov Similarly, pyrazole derivatives have been shown to form complexes with various transition metals, and these complexes have applications in catalysis and materials science. researchgate.net
While specific studies detailing the metal complexation of this compound were not found, based on the known coordination behavior of similar pyrazole derivatives, it is expected to act as a bidentate ligand, coordinating to a metal center through the pyrazole N2 nitrogen and the exocyclic amine nitrogen. The ethynyl group at the C3 position could also potentially participate in metal coordination, although this is less common than coordination through nitrogen atoms. The ability to form stable metal complexes makes this compound a candidate for applications in catalysis and materials science.
Oxidative Couplings and Azo Compound Formation
The exocyclic amine group of this compound is susceptible to oxidation, which can lead to the formation of various coupled products, most notably azo compounds. Azo compounds, characterized by the -N=N- functional group, are of significant interest due to their applications as dyes, pigments, and photoactive materials. nih.govmdpi.comrsc.org
The oxidative coupling of pyrazol-5-amines to form azo derivatives has been a subject of study. nih.govnih.gov These reactions typically involve the use of an oxidizing agent to facilitate the formation of the N-N double bond. For instance, a method for the synthesis of azopyrrole derivatives from pyrazol-5-amines has been developed using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govmdpi.com This process can be catalyzed by copper salts, leading to the selective formation of the desired azo compounds. nih.govmdpi.com
In one approach, the reaction of pyrazol-5-amines with iodine and TBHP leads to a simultaneous iodination of the pyrazole ring and oxidative N-N bond formation. nih.gov Another strategy involves a copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines to directly yield azopyrroles. nih.gov These reactions demonstrate the reactivity of the amine group towards oxidation and coupling.
The general mechanism for the oxidative coupling of amines to form azo compounds involves the initial oxidation of the amine to a radical cation, followed by coupling and further oxidation to form the stable azo linkage. mdpi.com While specific studies on the oxidative coupling of this compound are not available, the established reactivity of the 5-aminopyrazole moiety suggests that it would undergo similar transformations to yield the corresponding azo-bridged pyrazole dimers. nih.govnih.gov The presence of the ethynyl group could offer further opportunities for post-coupling modifications.
Reactivity of the Pyrazole Ring System of this compound
Electrophilic Aromatic Substitution Studies (e.g., Halogenation)
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution reactions. wikipedia.orgrrbdavc.org The position of substitution on the pyrazole ring is influenced by the nature and position of existing substituents. rsc.org For 1-methylpyrazole (B151067), electrophilic attack generally occurs at the C4 position. rrbdavc.org The presence of an activating group, such as an amino group at the C5 position, is expected to further direct electrophiles to the C4 position.
Halogenation is a common electrophilic aromatic substitution reaction. wikipedia.org Studies on the halogenation of 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents. beilstein-archives.orgresearchgate.netbeilstein-archives.orgdntb.gov.ua These reactions are typically carried out at room temperature in a solvent like DMSO. beilstein-archives.orgresearchgate.netbeilstein-archives.orgdntb.gov.ua The reaction proceeds with good yields and a broad substrate scope. beilstein-archives.orgresearchgate.netbeilstein-archives.orgdntb.gov.ua
While direct halogenation studies on this compound were not found, the established regioselectivity for halogenation of similar 5-aminopyrazoles strongly suggests that it would also undergo halogenation at the C4 position. beilstein-archives.orgresearchgate.netbeilstein-archives.orgdntb.gov.ua The resulting 4-halo-3-ethynyl-1-methyl-1H-pyrazol-5-amine would be a valuable intermediate for further functionalization through cross-coupling reactions.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgresearchgate.netrsc.org For pyrazole derivatives, transition-metal-catalyzed C-H functionalization has been extensively studied, providing access to a wide range of functionalized pyrazoles. rsc.orgresearchgate.netrsc.org
The regioselectivity of C-H functionalization on the pyrazole ring is often directed by the inherent electronic properties of the ring or by the use of a directing group. rsc.orgresearchgate.net In the absence of a strong directing group, C-H functionalization of pyrazoles can occur at different positions depending on the reaction conditions and the catalyst used. For instance, palladium-catalyzed C-H alkenylation of functionalized pyrazoles has been developed to introduce alkenyl groups at the C4 position. acs.org
Given the structure of this compound, several C-H bonds are available for functionalization. The C4-H bond is the most likely site for electrophilic-type C-H functionalization reactions, similar to electrophilic aromatic substitution. rrbdavc.org The methyl group on the N1 nitrogen and the ethynyl group at the C3 position also present opportunities for C-H functionalization, although these would likely require different catalytic systems.
While specific C-H functionalization studies on this compound are not documented in the provided search results, the extensive research on C-H functionalization of pyrazoles suggests that this compound would be a suitable substrate for such transformations. rsc.orgresearchgate.netrsc.org This would provide a direct route to introduce a variety of substituents onto the pyrazole core, further expanding its synthetic utility.
Metallation and Lithiation Pathways for Further Derivatization
Metallation, particularly lithiation, is a widely used strategy for the functionalization of heterocyclic compounds. nih.govnih.gov This involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.
For pyrazoles, the regioselectivity of lithiation is influenced by the substituents on the ring. nih.govnih.gov In some cases, directed ortho-metalation can be achieved if a suitable directing group is present. enamine.net For instance, the functionalization of pyrazole 1-oxides has been achieved through regioselective deprotonation at C5 or bromine-magnesium exchange at C3 or C4, followed by reaction with electrophiles. nih.gov
In the case of this compound, the most acidic proton, other than the amine protons, is likely the C4-H proton, due to the electronic effects of the surrounding nitrogen atoms and substituents. Therefore, lithiation would be expected to occur preferentially at this position. The resulting 4-lithiated species could then be quenched with a variety of electrophiles to introduce substituents at the C4 position.
While no specific studies on the metallation or lithiation of this compound were found, the general principles of heterocyclic lithiation suggest that this would be a viable strategy for its derivatization. nih.govnih.govenamine.net This approach would complement the C-H functionalization and electrophilic substitution methods for modifying the pyrazole ring.
Chemo-, Regio-, and Stereoselectivity Studies in Complex Transformations
The presence of multiple reactive sites in this compound—namely the exocyclic primary amine, the endocyclic pyrazole nitrogens, the electron-rich C4 position of the pyrazole ring, and the ethynyl group—gives rise to challenges and opportunities in controlling the selectivity of its reactions.
Chemoselectivity: In reactions with electrophiles, the primary amino group is generally the most nucleophilic center, followed by the endocyclic nitrogen atom (N1). This inherent difference in nucleophilicity allows for selective reactions. For instance, in acylation or alkylation reactions under controlled conditions, the amino group can be selectively modified.
Regioselectivity in Cyclization Reactions: A significant area of study for 5-aminopyrazoles is their use as precursors for fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. The reaction of this compound with unsymmetrical β-dicarbonyl compounds or their synthetic equivalents is a key transformation where regioselectivity is a critical factor. The pyrazole ring contains two nitrogen atoms, but the N1-methyl group prevents its participation in cyclization, simplifying the possible outcomes compared to N-unsubstituted pyrazoles.
The reaction with a β-dicarbonyl compound can, in principle, yield two different regioisomers. The outcome is dictated by which carbonyl group of the dicarbonyl compound is initially attacked by the exocyclic amino group and the subsequent cyclization involving the endocyclic N2 atom of the pyrazole. Studies on analogous 5-aminopyrazoles have shown that the regioselectivity can be influenced by several factors including the nature of the substituents on the pyrazole ring, the structure of the dicarbonyl compound, and the reaction conditions (e.g., pH, solvent, and temperature). For instance, acidic conditions can promote the formation of one regioisomer, while basic conditions may favor the other. evitachem.com
In multicomponent reactions, such as the condensation of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound, the chemoselectivity and regioselectivity can be tuned to produce different heterocyclic scaffolds. Depending on the reaction conditions, it is possible to favor the formation of pyrazolo[3,4-b]quinolines over pyrazolo[1,5-a]pyrimidines.
Stereoselectivity: Currently, there is a lack of specific research in the public domain focusing on stereoselective transformations involving this compound. The ethynyl group, being linear, does not possess a chiral center. However, stereoselectivity could become a factor in reactions such as asymmetric additions to the carbon-carbon triple bond or in the formation of chiral centers in the side chains of resulting derivatives. Future research may explore the use of chiral catalysts to induce enantioselectivity in such reactions.
Reaction Mechanism Elucidation for Key Transformations of this compound
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations involving this compound.
Formation of Pyrazolo[1,5-a]pyrimidines: The most studied reaction of 5-aminopyrazoles is their condensation with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. The generally accepted mechanism proceeds through the following steps:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic 5-amino group onto one of the carbonyl carbons of the β-dicarbonyl compound. This step forms a vinylogous amide intermediate.
Cyclization: This is followed by an intramolecular cyclization where the endocyclic N2 atom of the pyrazole ring attacks the remaining carbonyl group.
Dehydration: The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system.
The regioselectivity of this reaction is determined in the initial step. The more electrophilic carbonyl carbon of the unsymmetrical β-dicarbonyl compound will be preferentially attacked by the amino group. The presence of the electron-donating amino group and the electron-withdrawing ethynyl group on the pyrazole ring can influence the nucleophilicity of the reacting centers and thus the reaction pathway.
A plausible mechanism for the reaction of this compound with a generic unsymmetrical β-dicarbonyl compound is depicted below:
Scheme 1: Plausible reaction mechanism for the formation of a pyrazolo[1,5-a]pyrimidine derivative.
Other Reactions: The ethynyl group can participate in various reactions typical of terminal alkynes. For example, it can undergo Sonogashira coupling with aryl or vinyl halides, click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), and hydration to form the corresponding methyl ketone. The amino group can be diazotized and subsequently replaced by other functional groups, providing a route to a wide range of pyrazole derivatives.
Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for a detailed mapping of the atomic connectivity and electronic environment within 3-ethynyl-1-methyl-1H-pyrazol-5-amine.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on data from closely related aminopyrazole derivatives and general principles of NMR spectroscopy. researchgate.netnih.gov The electron-donating amine group at C5 and the electron-withdrawing ethynyl (B1212043) group at C3 significantly influence the electronic distribution within the pyrazole (B372694) ring, which is reflected in the chemical shifts. nih.gov
¹H NMR: The proton spectrum is expected to show four distinct signals. The N-methyl group protons (N-CH₃) would appear as a singlet, typically in the range of δ 3.5–3.9 ppm. The pyrazole ring proton at the C4 position (H-4) is anticipated to be a singlet around δ 5.4–6.2 ppm, a region characteristic for this proton in 1,3,5-substituted pyrazoles. mdpi.com The protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The terminal alkyne proton (-C≡CH) should appear as a sharp singlet further downfield.
¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The N-methyl carbon (N-CH₃) is expected around δ 34–37 ppm. mdpi.com The C4 carbon of the pyrazole ring is typically shielded in 5-aminopyrazoles, with an expected chemical shift in the range of δ 85–90 ppm. mdpi.com The C3 and C5 carbons, being directly attached to the nitrogen atoms and the substituents, would appear further downfield. The C5 carbon, bonded to the amino group, is anticipated around δ 148–150 ppm, while the C3 carbon, bearing the ethynyl group, would be in a similar region. mdpi.com The two carbons of the ethynyl group (-C≡CH) are expected to have characteristic shifts, with the terminal carbon appearing around δ 75-80 ppm and the carbon attached to the pyrazole ring appearing at a slightly different shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar pyrazole structures. researchgate.netmdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 3.5 - 3.9 | Singlet | 34 - 37 |
| H-4 | 5.4 - 6.2 | Singlet | 85 - 90 |
| -NH₂ | Variable | Broad Singlet | N/A |
| -C≡CH | 2.5 - 3.5 | Singlet | ~75 |
| C3 | N/A | N/A | ~145 |
| C5 | N/A | N/A | ~149 |
| -C≡CH | N/A | N/A | ~80 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, the absence of correlations would confirm that the N-CH₃, H-4, and -C≡CH protons are all singlets with no direct scalar coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the ¹H signals to their corresponding ¹³C signals: the N-CH₃ proton signal to the N-methyl carbon, the H-4 proton signal to the C4 carbon, and the terminal alkyne proton to its carbon.
Correlations from the N-methyl protons to both the C5 and the N1-adjacent ring carbon, confirming the position of the methyl group.
Correlations from the H-4 proton to the C3 and C5 carbons, establishing the substitution pattern on the pyrazole ring.
Correlations from the terminal alkyne proton to both C3 and the terminal alkyne carbon, confirming the position of the ethynyl group.
The combined application of these 2D techniques allows for an unambiguous assembly of the molecular structure, piece by piece, confirming the substitution pattern and assignments. semanticscholar.orgresearchgate.net
While solution-state NMR provides data on molecules in their solvated state, solid-state NMR (ssNMR) offers valuable insights into the structure, packing, and polymorphism of crystalline materials. For heterocyclic compounds like this compound, ssNMR can be particularly informative. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts observed between the solid and solution states can indicate specific intermolecular interactions, such as hydrogen bonding, that influence the electronic environment of the nuclei in the crystal lattice.
Furthermore, advanced ssNMR experiments can probe the connectivity between nitrogen and carbon atoms directly. For nitrogen heterocycles, techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," helping to distinguish between isomers by identifying carbons directly bonded to nitrogen. This would be useful in confirming the pyrazole ring structure and the location of the exocyclic amine group. Should different crystalline forms (polymorphs) of the compound exist, ssNMR would be a powerful tool to identify and characterize them, as each polymorph would likely exhibit a unique NMR fingerprint due to differences in crystal packing and intermolecular interactions.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
The FT-IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its key functional groups. nist.gov
N-H Vibrations: The primary amine group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs), typically observed in the 3300–3500 cm⁻¹ region in the IR spectrum. The N-H scissoring (bending) mode is expected around 1600–1670 cm⁻¹. researchgate.net
C≡C and ≡C-H Vibrations: The ethynyl group has two characteristic vibrations. The stretching of the terminal alkyne C-H bond (ν≡C-H) appears as a sharp, strong band around 3300 cm⁻¹. The carbon-carbon triple bond stretch (νC≡C) is expected in the 2100–2140 cm⁻¹ region. This band is often weaker in the IR spectrum but can be strong in the Raman spectrum.
C-H Vibrations: The stretching of the pyrazole ring C-H and the methyl group C-H bonds typically occurs in the 2900–3100 cm⁻¹ region.
Ring Vibrations: The pyrazole ring itself will have several characteristic stretching and bending vibrations (C=N, C=C, N-N stretching) in the fingerprint region (approximately 1400–1600 cm⁻¹).
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong (IR) |
| Amine (-NH₂) | Scissoring (Bend) | 1600 - 1670 | Medium-Strong (IR) |
| Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp (IR) |
| Alkyne (-C≡CH) | C≡C Stretch | 2100 - 2140 | Weak (IR), Strong (Raman) |
| Pyrazole Ring | C=N / C=C Stretches | 1400 - 1600 | Medium-Strong (IR) |
The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the lone pairs on the pyrazole ring nitrogen atoms) makes this compound a candidate for forming intermolecular hydrogen bonds in the solid state or in concentrated solutions. mdpi.com
Vibrational spectroscopy is highly sensitive to such interactions. The formation of hydrogen bonds typically causes the N-H stretching frequencies to shift to lower wavenumbers (a red shift) and the corresponding bands to become broader and more intense. By comparing the spectra of the compound in a non-polar solvent (where it is primarily monomeric) with its spectrum in the solid state, the extent and strength of hydrogen bonding can be assessed. For instance, a significant shift of the N-H stretching bands to lower frequencies in the solid-state IR spectrum would provide strong evidence for N-H···N intermolecular hydrogen bonding between the amine group of one molecule and a nitrogen atom of a neighboring pyrazole ring. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions. The pyrazole ring itself is an aromatic heterocycle, and its electronic properties are significantly modulated by the attached functional groups. The amino group at the C5 position acts as a potent auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. Conversely, the ethynyl group at the C3 position extends the π-conjugation of the system. This extended conjugation is also anticipated to contribute to a red shift in the absorption spectra when compared to the unsubstituted 1-methyl-1H-pyrazol-5-amine.
The electronic transitions in similar pyrazole systems are often characterized by a high-energy absorption band corresponding to the S₀ → S₂ transition and a lower-energy band for the S₀ → S₁ transition. For fluorescent pyrazole derivatives, excitation into these absorption bands can lead to emission from the S₁ excited state.
| Compound Analogue | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Generic 5-aminopyrazole derivative | Ethanol (B145695) | ~280-320 | ~350-450 | ~5000-7000 |
| Generic ethynyl-substituted aromatic | Cyclohexane | ~250-290 | ~300-380 | ~4000-6000 |
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. For this compound, the presence of the electron-donating amino group and the π-conjugated system suggests that it may exhibit solvatochromic behavior.
In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a red shift (positive solvatochromism) in the emission spectrum. The extent of this shift can provide insights into the change in dipole moment between the ground and excited states. Studies on other pyrazole derivatives have demonstrated their sensitivity to the solvent environment. nih.govresearchgate.net For instance, in a series of pyrazolone-based azo dyes, a red shift in the absorption band was observed with increasing solvent polarity, indicating positive solvatochromism. researchgate.net
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the potential of a compound in applications such as fluorescent probes and optoelectronic devices.
For this compound, the presence of the rigid pyrazole core and the ethynyl group could lead to a significant quantum yield, as these structural features can reduce non-radiative decay pathways. However, factors such as intramolecular rotation and solvent interactions can influence these properties. Diverse pyrazole derivatives have been reported to exhibit fluorescent properties with high quantum yields. mdpi.com The actual values for the title compound would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound (C₆H₇N₃, exact mass: 121.06399), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
The fragmentation of pyrazole derivatives under electron ionization (EI) or electrospray ionization (ESI) often follows characteristic pathways. The fragmentation of pyrazoles typically involves the loss of small neutral molecules such as HCN, N₂, and H₂. researchgate.net For this compound, the primary fragmentation steps are predicted to be:
Loss of a hydrogen radical ([M-H]⁺): This is a common initial fragmentation for many organic molecules.
Loss of acetylene ([M-C₂H₂]⁺): The ethynyl group can be lost as a neutral acetylene molecule.
Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the N-methyl bond.
Ring cleavage: The pyrazole ring can undergo cleavage, leading to various smaller fragment ions. A common fragmentation of the pyrazole ring involves the expulsion of HCN. researchgate.net
A plausible fragmentation pathway could involve the initial loss of a hydrogen atom from the amino group, followed by the elimination of acetylene. Subsequent fragmentation of the pyrazole ring would then lead to smaller, characteristic ions.
| Predicted Fragment Ion | Proposed Formula | Calculated m/z | Proposed Loss |
|---|---|---|---|
| [M]⁺ | C₆H₇N₃ | 121.0640 | - |
| [M-H]⁺ | C₆H₆N₃ | 120.0561 | H |
| [M-CH₃]⁺ | C₅H₄N₃ | 106.0405 | CH₃ |
| [M-C₂H₂]⁺ | C₄H₅N₃ | 95.0483 | C₂H₂ |
| [M-HCN]⁺ | C₅H₆N₂ | 94.0531 | HCN |
Note: The fragmentation data is predicted based on the general fragmentation patterns of pyrazole derivatives and has not been experimentally verified for this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, the structural parameters can be reliably predicted based on the analysis of closely related pyrazole derivatives. researchgate.netmdpi.com
The pyrazole ring in this compound is expected to be planar, a characteristic feature of aromatic systems. The substituents—the ethynyl, methyl, and amino groups—will lie in or close to this plane.
Key expected bond parameters include:
C-C and C-N bonds within the pyrazole ring: These will exhibit bond lengths intermediate between single and double bonds, consistent with aromatic character.
C≡C triple bond: This will have a characteristic short bond length of approximately 1.20 Å.
C-N bond of the amino group: The length of this bond will be influenced by the degree of electron donation from the nitrogen to the pyrazole ring.
N-CH₃ bond: This will be a typical N-C single bond.
The bond angles within the five-membered pyrazole ring are expected to be close to the ideal 108° for a regular pentagon, with some distortion due to the different atoms and substituents. The C-C≡C moiety is expected to be linear, with a bond angle of approximately 180°.
| Bond/Angle | Expected Value | Reference Compound |
|---|---|---|
| N1-N2 | ~1.35 Å | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| N2-C3 | ~1.33 Å | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C3-C4 | ~1.42 Å | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C4-C5 | ~1.38 Å | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C5-N1 | ~1.37 Å | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| C3-C(ethynyl) | ~1.43 Å | - |
| C≡C | ~1.20 Å | - |
| C5-N(amino) | ~1.36 Å | - |
| N1-C(methyl) | ~1.47 Å | - |
| N1-N2-C3 Angle | ~112° | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
| N2-C3-C4 Angle | ~105° | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |
Note: The bond parameters are based on typical values for substituted pyrazoles and related structures. The reference compound provides a basis for the expected geometry of the pyrazole core.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)
The crystal lattice of this compound is expected to be significantly influenced by a network of intermolecular forces, primarily hydrogen bonding and π-stacking, which are characteristic of pyrazole-containing compounds.
Hydrogen Bonding: The molecular architecture of this compound features distinct hydrogen bond donors and acceptors. The primary amine (-NH₂) group at the C5 position is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom (N2) of the pyrazole ring serves as a primary hydrogen bond acceptor. This arrangement facilitates the formation of robust intermolecular hydrogen bonds, such as N-H···N. These interactions are fundamental to the supramolecular assembly of aminopyrazole structures, often leading to the formation of cyclic dimers or extended one-dimensional chains, sometimes referred to as catemers. Furthermore, the ethynyl group (C≡C-H) can act as a weak hydrogen bond donor, participating in C-H···N or C-H···π interactions, further stabilizing the crystal packing.
Below is a table summarizing typical geometric parameters for intermolecular interactions observed in pyrazole derivatives, which can be considered representative for this compound.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Compound Class |
| Hydrogen Bond | N-H···N | H···N: ~1.90 - 2.50 | N-H···N: >150 | Aminopyrazoles, Pyrazole Dimers |
| Hydrogen Bond | O-H···N | H···N: ~1.95 | O-H···N: >160 | Hydroxypyrazoles mdpi.com |
| π–π Stacking | Pyrazole Ring ↔ Pyrazole Ring | Centroid-Centroid: ~3.62 | Slip Angle: ~21.5 | Pyrazole Dimers |
| C-H···π Interaction | C-H ↔ Pyrazole Ring | H···Centroid: ~2.80 | C-H···Centroid: >150 | Phenylpyrazoles |
Studies on Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceutical development. While no specific polymorphs of this compound have been reported, the potential for such variability is inherent in its molecular design.
The flexibility of intermolecular interactions, particularly the varied motifs of hydrogen bonding (dimers, chains, tetramers) and the different possible arrangements of π-stacking, suggests that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure). For instance, a change in solvent polarity could favor a different hydrogen-bonding network, leading to a new crystal form with altered physical properties.
A related phenomenon is the formation of solid solutions or co-crystals. Studies on similar heterocyclic systems, such as indole–pyrazole hybrids, have revealed the existence of substitutional solid solutions where two different tautomers co-crystallize within the same lattice. This demonstrates the capacity for structural diversity in the solid state of pyrazole-based compounds. The investigation into the polymorphic landscape of this compound would require systematic screening of crystallization conditions and characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Computational and Theoretical Investigations of 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules like 3-ethynyl-1-methyl-1H-pyrazol-5-amine. eurasianjournals.comresearchgate.net These methods allow for the detailed examination of the molecule's geometry, electronic structure, and spectroscopic characteristics, providing insights that complement experimental findings.
Geometry Optimization and Detailed Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical studies on substituted pyrazoles have demonstrated that the conformational preferences are significantly influenced by the nature and position of the substituents on the pyrazole (B372694) ring.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.37 | |
| C3-C≡CH | 1.43 | |
| C≡C-H | 1.06 | |
| N1-CH3 | 1.47 | |
| C5-NH2 | 1.38 | |
| Bond Angle (°) | N1-N2-C3 | 112.0 |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 105.0 | |
| C4-C5-N1 | 111.0 | |
| C5-N1-N2 | 106.0 |
Note: These values are illustrative and based on typical bond lengths and angles for substituted pyrazoles. Actual values would require specific DFT calculations for this molecule.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of this compound dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the ethynyl (B1212043) group and the pyrazole ring, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical FMO energies for substituted pyrazoles. Actual values would require specific DFT calculations for this molecule.
Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis
The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the ESP map is expected to show a high negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the amino group, confirming their nucleophilic character. The hydrogen atom of the ethynyl group and the hydrogens of the amino group are likely to be in regions of positive potential.
Mulliken charge analysis, a method for assigning partial charges to individual atoms, would further quantify this charge distribution. The nitrogen atoms are expected to carry negative charges, while the carbon atoms of the pyrazole ring and the hydrogen atoms would have varying degrees of positive charge.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. For a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the ¹H NMR spectrum shows a signal for the C4-H proton at 6.17 ppm, while the N-methyl protons appear at 3.94 ppm. mdpi.comsemanticscholar.org The ¹³C NMR signal for C4 in this related compound is observed at 88.7 ppm, indicating a high electron density at this position. semanticscholar.org Similar calculations for this compound would be expected to yield distinct chemical shifts for the ethynyl proton and carbons, as well as for the other protons and carbons in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental measurements to understand the electronic properties of the molecule.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental IR spectrum. For 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the C=N stretching vibrations are observed around 1588 and 1568 cm⁻¹. mdpi.com For this compound, characteristic peaks for the C≡C and C-H stretching of the ethynyl group, as well as the N-H stretching of the amine group, would be expected and could be predicted computationally.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and kinetics.
Calculation of Energy Profiles and Activation Barriers for Key Transformations
By mapping the potential energy surface of a reaction, computational methods can identify the transition states and intermediates involved. This allows for the calculation of activation energies, which are crucial for understanding the feasibility and rate of a chemical transformation. For this compound, key transformations could include electrophilic substitution on the pyrazole ring, reactions involving the amino group, or additions to the ethynyl group. evitachem.com Modeling these reaction pathways would provide valuable information for synthetic chemists looking to utilize this compound as a building block. For instance, understanding the relative activation barriers for reactions at different sites on the molecule could help in designing selective synthetic routes.
Mechanistic Insights Derived from Computational Data
While specific published mechanistic studies focusing solely on this compound are not abundant, computational data from analogous pyrazole systems allow for well-founded inferences. The reactivity of this molecule is governed by the interplay of its key functional groups: the pyrazole ring, the primary amine, and the terminal ethynyl group.
Computational models would typically investigate the following:
Nucleophilicity: The 5-amino group significantly enhances the electron density of the pyrazole ring, making it a potent nucleophile. nih.gov The primary amine itself and the N2 nitrogen of the pyrazole ring are key nucleophilic centers. Computational analysis of the Fukui functions or electrostatic potential maps would quantify the most likely sites for electrophilic attack.
Hydrogen Bonding: The amine group acts as a hydrogen bond donor, while the pyrazole's N2 nitrogen and the π-system of the ethynyl group can act as hydrogen bond acceptors. evitachem.com These interactions are crucial in dictating the molecule's role in potential biological contexts and its self-assembly behavior. mdpi.com
Reactivity of the Ethynyl Group: The ethynyl group is a versatile functional handle for various chemical transformations. evitachem.com Computational studies can model its participation in reactions such as cycloadditions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. Calculations of transition state energies and reaction pathways help predict the feasibility and stereoselectivity of such reactions. For instance, modeling the deprotonation of the ethynyl C-H would provide its pKa value, which is essential for understanding its reactivity in base-mediated reactions.
Tautomerism Studies and Relative Stabilities of this compound
Tautomerism is a critical consideration for pyrazoles, influencing their chemical properties and biological interactions. researchgate.net In this compound, the N1 position is substituted with a methyl group, which precludes the common annular prototropic tautomerism seen in N-unsubstituted pyrazoles. nih.gov However, the presence of the 5-amino group allows for side-chain tautomerism, resulting in an equilibrium between the amine and imine forms. The two principal tautomers are:
Tautomer A: this compound (the amine form)
Tautomer B: 3-ethynyl-1-methyl-1,2-dihydro-5H-pyrazol-5-imine (the imine form)
Theoretical calculations are essential for determining the relative stabilities of these forms, which are often difficult to isolate and characterize experimentally. researchgate.net
The preferred tautomeric form can change dramatically depending on the environment. nih.gov Computational models, often using a combination of DFT methods (like M06-2X or B3LYP) and a polarizable continuum model (PCM) to simulate solvent effects, can predict these preferences. nih.govresearchgate.net
In the Gas Phase (in vacuo): The relative stability is determined by the intrinsic electronic properties of the tautomers. In many aminopyrazole systems, the amine tautomer is favored due to the aromaticity of the pyrazole ring, which would be disrupted in the imine form. nih.gov
In Solution: Solvents can stabilize one tautomer over another, primarily through hydrogen bonding and dipole-dipole interactions. The imine tautomer, typically having a larger dipole moment, would be preferentially stabilized by polar solvents like water or DMSO. nih.gov Conversely, nonpolar solvents like chloroform (B151607) or carbon tetrachloride would have a lesser effect, and the gas-phase preference would likely dominate.
Table 1: Hypothetical Relative Energies (ΔE) of Tautomers in Different Media This table illustrates typical trends based on studies of similar pyrazoles. Specific values for the title compound require dedicated computational studies.
| Tautomer | Environment | Basis Set/Functional | Relative Energy (kcal/mol) | Favored Form |
| Amine (A) | Gas Phase | 6-311++G(d,p)/M06-2X | 0.00 | Yes |
| Imine (B) | Gas Phase | 6-311++G(d,p)/M06-2X | +5.8 | No |
| Amine (A) | Chloroform (PCM) | 6-311++G(d,p)/M06-2X | 0.00 | Yes |
| Imine (B) | Chloroform (PCM) | 6-311++G(d,p)/M06-2X | +4.2 | No |
| Amine (A) | Water (PCM) | 6-311++G(d,p)/M06-2X | 0.00 | Yes |
| Imine (B) | Water (PCM) | 6-311++G(d,p)/M06-2X | +1.5 | No (but population increases) |
The ability of tautomers to interconvert is determined by the energy barrier of the transition state connecting them. Computational chemistry can map this energetic landscape. The interconversion from the amine to the imine form involves an intramolecular proton transfer from the exocyclic nitrogen to the pyrazole ring nitrogen (N2).
This process can be catalyzed by solvent molecules. For example, in protic solvents like water, a "water bridge" can facilitate the proton shuttle, significantly lowering the activation energy compared to the uncatalyzed reaction in the gas phase. nih.gov Calculating the transition state structures and their corresponding energies provides the activation barrier (Ea).
Table 2: Hypothetical Activation Energies (Ea) for Amine-Imine Interconversion This table illustrates typical trends based on studies of similar pyrazoles. Specific values for the title compound require dedicated computational studies.
| Reaction Pathway | Environment | Computational Method | Activation Energy (Ea) (kcal/mol) |
| Amine → Imine | Gas Phase (uncatalyzed) | DFT/B3LYP | ~35-45 |
| Amine → Imine | Water (catalyzed by one H₂O molecule) | DFT/B3LYP | ~15-25 |
| Imine → Amine | Gas Phase (uncatalyzed) | DFT/B3LYP | ~30-40 |
| Imine → Amine | Water (catalyzed by one H₂O molecule) | DFT/B3LYP | ~14-24 |
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations provide static pictures of energy and structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for a system containing the solute and numerous explicit solvent molecules, MD simulations can reveal conformational dynamics and specific intermolecular interactions.
For this compound, the primary conformational freedom involves the orientation of the amine group hydrogens relative to the pyrazole ring. While rotation around the C-C triple bond of the ethynyl group is not a factor due to its linearity, its interaction with the solvent is dynamic.
MD simulations in different solvents (e.g., water, methanol, chloroform) would track dihedral angles and rotational frequencies to understand how the solvent environment hinders or facilitates specific motions. For instance, strong hydrogen bonding between the amine group and a protic solvent would likely "lock" it into a preferred orientation for longer periods compared to its behavior in a nonpolar solvent.
MD simulations excel at characterizing the solvation shell around a molecule. Analysis tools like the Radial Distribution Function (RDF) can quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.
For this compound, RDF analysis would be used to:
Characterize the hydrogen bonds between the amine protons and solvent acceptor atoms (e.g., the oxygen in water).
Characterize the hydrogen bonds between the pyrazole N2 and ethynyl group (as acceptors) and solvent donor atoms.
Analyze the structure of water or other solvents around the hydrophobic methyl and ethynyl groups.
This analysis provides a detailed, dynamic picture of the specific intermolecular forces that govern the molecule's behavior in solution.
Table 3: Key Intermolecular Interactions Expected in MD Simulations
| Interaction Type | Solute Atom(s) (Role) | Potential Solvent (Role) | Typical Information Gained |
| Hydrogen Bond | -NH₂ (Donor) | Water, DMSO (Acceptor) | Bond lifetime, distance, angle |
| Hydrogen Bond | Pyrazole N2 (Acceptor) | Water, Methanol (Donor) | Solvation shell structure |
| Hydrogen Bond | C≡C-H (Weak Donor) | DMSO, THF (Acceptor) | Strength and geometry of weak H-bonds |
| π-Hydrogen Bond | Ethynyl π-system (Acceptor) | Water, Methanol (Donor) | Orientation of solvent over the π-cloud |
| van der Waals | -CH₃, Ethynyl rod | All solvents | Hydrophobic hydration, packing effects |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach that correlates the structural or physicochemical features of molecules with their macroscopic properties. nih.govnih.gov These models are built upon the principle that the structure of a molecule inherently determines its properties. By developing mathematical relationships between molecular descriptors and a specific property, QSPR can forecast the properties of new or untested compounds. nih.govresearchgate.net This predictive capability is invaluable for prioritizing synthetic efforts and reducing the time and cost associated with experimental research. nih.gov
For a molecule like this compound, a QSPR study would commence with the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like HOMO-LUMO energies, dipole moment, and partial atomic charges. nih.gov
Constitutional descriptors: These reflect the molecular composition, such as molecular weight and atom counts.
Once these descriptors are generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a predictive model. researchgate.netnih.gov The robustness and predictive power of the resulting model are then rigorously validated using both internal and external datasets of compounds. nih.gov
Prediction of Physicochemical and Material-Relevant Properties
Through QSPR modeling, a range of physicochemical and material-relevant properties of this compound can be theoretically estimated. These predictions are based on models developed from datasets of structurally related pyrazole derivatives.
Physicochemical Properties:
Key physicochemical properties that are predictable through QSPR include aqueous solubility, lipophilicity (logP), and bioavailability. rsc.orgnih.gov These properties are crucial in fields like medicinal chemistry, where the efficacy of a drug is often dependent on its ability to be absorbed and distributed within a biological system. For instance, the presence of the amine and pyrazole nitrogen atoms suggests potential for hydrogen bonding, which would influence solubility, while the ethynyl and methyl groups contribute to its lipophilicity.
A hypothetical QSPR prediction for the physicochemical properties of this compound, based on models for similar heterocyclic compounds, is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound This interactive table presents hypothetical data based on typical QSPR predictions for structurally related compounds.
| Property | Predicted Value | Method | Significance |
|---|---|---|---|
| Aqueous Solubility (logS) | -2.5 | Fragment-based QSPR | Influences bioavailability and formulation |
| Lipophilicity (logP) | 1.8 | Atom-contribution QSPR | Affects membrane permeability and absorption |
Material-Relevant Properties:
The unique electronic structure of this compound, characterized by the conjugated pyrazole ring and the electron-rich ethynyl group, suggests potential for interesting material-relevant properties. Theoretical studies on substituted pyrazoles have demonstrated that their photophysical characteristics, such as absorption and emission wavelengths, can be tuned by altering the substituents. pjoes.combibliotekanauki.plnih.gov
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict these properties. bibliotekanauki.plnih.gov For example, the HOMO-LUMO energy gap is a key indicator of a molecule's electronic excitation properties and can be correlated with its potential application in organic electronics or as a photosensitizer. pjoes.com
Table 2 illustrates the kind of material-relevant properties that could be predicted for this compound using computational techniques.
Table 2: Predicted Material-Relevant Properties of this compound This interactive table showcases theoretical data derived from DFT calculations on analogous pyrazole systems.
| Property | Predicted Value | Computational Method | Potential Application |
|---|---|---|---|
| HOMO Energy | -5.8 eV | DFT (B3LYP/6-31G*) | Electron-donating capability |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G*) | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | DFT (B3LYP/6-31G*) | Electronic and optical properties |
Computational-Aided Design of Functional Derivatives for Specific Applications
A significant advantage of computational modeling is its application in the rational design of novel molecules with enhanced properties. nih.govnih.gov By understanding the structure-property relationships established through QSPR and other computational models, derivatives of this compound can be designed in silico to optimize them for specific functions.
For example, in the context of medicinal chemistry, if the goal is to design a kinase inhibitor, molecular docking simulations could be used to predict the binding affinity of various derivatives to the active site of a target kinase. nih.gov The QSPR models would then be used to ensure that the designed molecules also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
In materials science, if the objective is to develop a novel organic light-emitting diode (OLED) material, the computational design process would focus on modifying the core structure to tune the emission wavelength and enhance the quantum yield. nih.gov This could involve introducing electron-donating or electron-withdrawing groups at different positions on the pyrazole ring or the ethynyl substituent to modulate the HOMO and LUMO energy levels.
Table 3 provides a conceptual framework for the computer-aided design of functional derivatives of this compound.
Table 3: Framework for Computational-Aided Design of Functional Derivatives This interactive table outlines a design strategy for creating novel derivatives with targeted properties.
| Target Application | Key Property to Optimize | Proposed Structural Modification | Rationale based on Computational Models |
|---|---|---|---|
| Anticancer Agent | Binding affinity to a specific kinase | Addition of an aryl group to the amine | Enhance hydrophobic interactions in the binding pocket, guided by docking simulations. nih.gov |
| Organic Solar Cell Material | Lowered HOMO-LUMO gap | Substitution with a thiophene (B33073) moiety on the ethynyl group | Increase conjugation and improve light absorption in the visible spectrum, based on TD-DFT calculations. |
Role of 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine As a Synthetic Synthon and Building Block
Construction of Complex Heterocyclic Systems Utilizing 3-ethynyl-1-methyl-1H-pyrazol-5-amine
The bifunctional nature of this compound, possessing both a reactive nucleophilic center (the amino group) and an electrophilic-friendly site (the ethynyl (B1212043) group), makes it an exemplary starting material for constructing intricate heterocyclic systems. Aminopyrazoles are well-established as highly reactive 1,3-bis-nucleophiles, frequently employed in the synthesis of fused pyrazole (B372694) rings through reactions with 1,3-bis-electrophiles. mdpi.comresearchgate.net
Annulation Reactions for Fused Pyrazole Scaffolds
Annulation reactions are a cornerstone of heterocyclic synthesis, allowing for the formation of new rings fused to an existing scaffold. The this compound molecule is primed for such transformations. The amino group can act as a nucleophile to initiate cyclization with appropriate bis-electrophilic partners, while the ethynyl group provides a site for various cycloaddition and cyclization strategies.
Research on analogous aminopyrazoles demonstrates their utility in transition metal-catalyzed annulation reactions. For instance, a rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes has been developed to synthesize pyrazolo[1,5-a]quinazolines. rsc.org This methodology highlights the potential for activating C-H bonds adjacent to the pyrazole nitrogen and engaging the amino group in a cyclization cascade, a strategy that could be adapted for this compound.
Furthermore, (3+2) annulation processes involving pyrazolones have been used to construct novel pyrazole-fused spiroketals. rsc.org The reactivity of the ethynyl group in this compound opens up possibilities for similar cycloaddition reactions, where it could act as the two-carbon component, leading to a variety of fused pyrazole systems.
Table 1: Potential Annulation Strategies for Fused Pyrazole Synthesis
| Reaction Type | Reactant Partner for this compound | Potential Fused Product |
| [5+1] Annulation | Alkynes (e.g., alkynoates, alkynamides) | Pyrazolo[1,5-a]quinazoline derivatives |
| [4+2] Cycloaddition (Diels-Alder) | Dienes (if ethynyl group acts as dienophile) | Pyrazolo-fused cyclohexene (B86901) derivatives |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., azides, nitrile oxides) | Pyrazolo-triazole or Pyrazolo-isoxazole fused systems |
| Cyclocondensation | β-dicarbonyl compounds, β-ketonitriles | Pyrazolo[1,5-a]pyrimidines mdpi.com |
Modular Synthesis of Polycyclic and Spirocyclic Systems
Modular synthesis, which involves the stepwise and controlled assembly of molecular components, is a powerful approach for generating chemical diversity. The distinct reactivity of the functional groups on this compound makes it an ideal substrate for modular strategies to build complex polycyclic and spirocyclic architectures.
Multicomponent reactions (MCRs) are a highly efficient method for achieving molecular complexity in a single step. Studies have shown that 3-substituted-5-aminopyrazoles can be used in MCRs with aldehydes and other reagents to produce dihydro-1H-pyrazolo[1,3-b]pyridine derivatives. mdpi.com This precedent suggests that this compound could be a valuable component in similar reactions, leading to novel polycyclic systems. A modular, four-component protocol has also been developed to construct pyrazolo-azepino-centered polycyclic systems, demonstrating the utility of pyrazole precursors in complex scaffold synthesis. rsc.org
Spirocycles are highly sought-after motifs in drug discovery due to their three-dimensional nature. nih.gov Methodologies for creating spirocyclic systems often involve annulative approaches that could be applied to derivatives of this compound. For example, a modular strategy to access beta-spirocyclic pyrrolidine (B122466) derivatives from cyclic ketones has been developed, showcasing a domino reaction pathway that delivers polar spirocyclic scaffolds. researchgate.net The functional handles on the target pyrazole could be used to tether it to a cyclic ketone precursor, enabling its incorporation into such spirocyclic frameworks. Automated flow synthesis has also been employed for the modular construction of spirocyclic tetrahydronaphthyridines from primary amines, a technology that could potentially be adapted for derivatives of aminopyrazoles. nih.govresearchgate.net
Precursor for Advanced Organic Ligands in Coordination Chemistry
Pyrazole-based structures are fundamental in the design of ligands for coordination chemistry due to the excellent metal-binding ability of their adjacent nitrogen atoms. nih.gov The compound this compound serves as a promising precursor for advanced organic ligands, offering multiple sites for modification and coordination.
Design and Synthesis of Novel Pyrazole-Based Ligands
The synthesis of novel ligands from this compound can be achieved by chemically modifying its functional groups. The primary amino group is a versatile handle for introducing new coordinating moieties. For example, condensation with aldehydes or ketones can yield Schiff base (imine) ligands, while acylation can produce amide-containing ligands. rsc.orgmdpi.com These reactions extend the ligand framework and introduce additional donor atoms (e.g., oxygen, nitrogen), allowing for the chelation of metal ions and the formation of stable complexes.
The ethynyl group also offers a site for further functionalization. It can participate in Sonogashira coupling reactions to attach aryl or other unsaturated groups, creating extended conjugated systems within the ligand. This not only modifies the electronic properties of the ligand but can also influence the photophysical properties of the resulting metal complexes. The synthesis of pyrazole derivatives with various substituents has been shown to be crucial for developing ligands that form mononuclear or polynuclear metal complexes. rsc.orgrsc.org
Metal Complexation Studies and Ligand-Metal Interaction Characterization
Once synthesized, ligands derived from this compound can be reacted with various metal salts to form coordination complexes. nih.gov The characterization of these complexes is crucial to understanding the ligand-metal interactions and the resulting structural and electronic properties.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes, revealing coordination numbers, geometries, and bond lengths between the metal ion and the ligand's donor atoms. nih.govnih.gov Spectroscopic techniques are also vital for characterization.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-H, and C≡C bonds upon complexation provide evidence of coordination.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not applicable for many paramagnetic complexes, for diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR can show shifts in proton and carbon signals upon metal binding, confirming the coordination sites. researchgate.net
Studies on similar pyrazole-based ligands have shown the formation of mononuclear and polynuclear complexes with metals like Cd(II), Cu(II), and Fe(II). nih.gov The coordination environment is often completed by other ligands such as chloride, ethanol (B145695), or water molecules. nih.gov
Table 2: Common Techniques for Characterizing Pyrazole-Metal Complexes
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, coordination geometry. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. researchgate.net |
| UV-Visible Spectroscopy | Electronic properties and charge transfer bands. researchgate.net |
| Elemental Analysis | Confirmation of the empirical formula of the complex. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. rsc.org |
| Magnetic Susceptibility | Determination of the magnetic properties of paramagnetic complexes. researchgate.net |
Development of Functionalized Organic Materials Precursors
The unique electronic and structural features of this compound make it a valuable precursor for the development of functionalized organic materials. evitachem.com The combination of a nitrogen-rich heterocyclic core and a carbon-rich ethynyl group allows for the creation of materials with tailored optical, electronic, and thermal properties.
The ethynyl group is a particularly important functionality in materials science. It is a key building block for creating conjugated polymers through polymerization reactions or for forming carbon-rich networks. These materials often exhibit interesting properties such as conductivity, luminescence, and non-linear optical (NLO) activity. For example, pyrazole-thiophene based amides have been investigated for their NLO properties, demonstrating the potential of pyrazole derivatives in this area. mdpi.com
The pyrazole ring itself contributes to the thermal stability and charge-transporting capabilities of a material. The amino group provides a site for further modification, allowing the precursor to be integrated into larger polymeric or supramolecular structures. For instance, it can be used to form polyamides or polyimides with high thermal stability. A Rh(III)-catalyzed [5 + 1] annulation reaction using a similar aminopyrazole highlights a pathway to create larger, fused aromatic systems that are precursors to advanced materials. rsc.org
Table 3: Potential Applications in Functional Organic Materials
| Material Type | Role of this compound | Key Functional Groups |
| Conjugated Polymers | Monomer unit for polymerization | Ethynyl group |
| Non-Linear Optical (NLO) Materials | Core scaffold for chromophores | Pyrazole ring, Ethynyl group |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers | Pyrazole ring, extended π-systems via ethynyl group |
| High-Performance Polymers | Monomer for thermally stable polymers (e.g., polyamides) | Amino group, Pyrazole ring |
| Metal-Organic Frameworks (MOFs) | Building block for organic linkers | Amino and pyrazole nitrogen atoms for metal coordination |
Incorporation into Oligomeric and Polymeric Architectures
The bifunctional nature of this compound makes it an ideal candidate for the construction of oligomers and polymers. The terminal ethynyl group can readily participate in various polymerization reactions, such as oxidative coupling, click chemistry, and Sonogashira coupling, to form extended conjugated systems. The amine group, on the other hand, can be utilized for forming polyamides, polyimides, or for post-polymerization modifications.
The pyrazole ring itself contributes to the rigidity and thermal stability of the resulting polymer backbone. The combination of the electron-donating amine group and the electron-withdrawing ethynyl group, connected through the pyrazole ring, creates a donor-π-acceptor (D-π-A) system. This electronic structure is highly desirable in materials designed for optoelectronic applications.
For instance, studies on polydiacetylenes, which are linear conjugated polymers formed from diacetylene monomers, have shown that the properties of the resulting polymer can be fine-tuned by the side groups attached to the diacetylene unit. mdpi.com Similarly, the 1-methyl-5-aminopyrazole moiety in a polymer derived from this compound would be expected to influence the polymer's solubility, processability, and solid-state packing, which in turn affect its electronic and optical properties.
The synthesis of pyrazole-containing polymers has been shown to lead to materials with interesting properties, such as aggregation-induced emission enhancement, which have applications in the detection of explosives. nih.gov This highlights the potential of incorporating pyrazole units into polymer chains to develop functional materials.
Exploration of Non-linear Optical (NLO) Active Materials Development
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optical data storage, telecommunications, and optical signal processing. researchgate.net Organic molecules with large hyperpolarizabilities, particularly those with D-π-A structures, are promising candidates for NLO materials. nih.gov
The molecular structure of this compound, with its amino donor and ethynyl acceptor linked by the π-conjugated pyrazole ring, is inherently suited for NLO applications. The delocalization of π-electrons across this framework can lead to significant second- and third-order NLO responses.
Research on related pyrazoline derivatives has demonstrated their potential as NLO materials. researchgate.net For example, the third-order NLO properties of certain pyrazoline compounds have been investigated using the Z-scan technique, revealing their nonlinear absorption and refraction characteristics. researchgate.net Theoretical studies on pyrimidine (B1678525) derivatives have also shown that the crystalline environment can significantly enhance NLO behavior. nih.gov
The development of NLO-active polymers containing chromophores in the polymer backbone is an active area of research. mdpi.com The incorporation of this compound as a monomer into a polymer could lead to materials with large macroscopic NLO coefficients, making them suitable for device applications.
Applications in Chemo-sensing and Molecular Recognition (non-biological sensors)
The design of selective and sensitive chemosensors for the detection of ions and neutral molecules is of great environmental and industrial importance. rsc.orgnih.gov Pyrazole derivatives have emerged as a versatile platform for the development of such sensors due to their excellent coordination properties and diverse synthetic accessibility. rsc.orgnih.govmdpi.com
The this compound scaffold contains multiple sites for interaction with analytes. The nitrogen atoms of the pyrazole ring and the exocyclic amine group can act as binding sites for metal ions, while the ethynyl group can be functionalized to introduce specific recognition motifs or to modulate the electronic properties of the sensor. The pyridazine (B1198779) heterocycle, which shares structural similarities with the pyrazole ring, has been shown to be effective in molecular recognition due to its hydrogen-bonding capacity and ability to participate in π-π stacking interactions. nih.gov
For example, pyrazole-based chemosensors have been developed for the colorimetric and fluorescent detection of various metal ions, including Ni²⁺ and Al³⁺. nih.govrsc.org The sensing mechanism often involves a change in the photophysical properties of the sensor upon binding to the analyte, leading to a detectable signal. The inherent fluorescence of many pyrazole derivatives makes them particularly suitable for the development of fluorescent chemosensors. rsc.org
The versatility of the pyrazole core allows for the synthesis of a wide range of derivatives with tailored selectivities and sensitivities for different analytes. The introduction of an ethynyl group, as in this compound, provides a handle for further functionalization, enabling the creation of highly specific molecular recognition systems.
Future Perspectives and Emerging Research Avenues for 3 Ethynyl 1 Methyl 1h Pyrazol 5 Amine
Development of Novel, Sustainable, and Cost-Effective Synthetic Routes
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign and economically viable. For 3-ethynyl-1-methyl-1H-pyrazol-5-amine, this translates to moving beyond traditional synthetic methods towards greener alternatives.
Current research in pyrazole (B372694) synthesis highlights a shift towards multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules from simple precursors in a single step, thereby increasing atom economy and reducing waste. mdpi.com The use of alternative energy sources such as microwave irradiation and ultrasound is also gaining traction, as these methods can significantly shorten reaction times and improve yields. rsc.org
Future efforts will likely focus on:
Catalyst Development: The exploration of earth-abundant and non-toxic metal catalysts, such as iron, copper, and zinc, is a key area of interest. researchgate.netorganic-chemistry.org Nano-catalysts are also emerging as a promising option due to their high surface area and recyclability. nih.gov
Green Solvents: A move away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or deep eutectic solvents is anticipated. nih.gov Solvent-free reaction conditions are also being explored. mdpi.com
Renewable Feedstocks: Investigating the use of biomass-derived starting materials could provide a more sustainable pathway to pyrazole derivatives. researchgate.net
| Synthetic Strategy | Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. mdpi.com | Design of novel MCRs for direct synthesis of functionalized pyrazoles. |
| Alternative Energy Sources | Reduced reaction times, improved yields. rsc.org | Optimization of microwave and ultrasound-assisted protocols. |
| Green Catalysis | Lower cost, reduced toxicity, enhanced sustainability. researchgate.netorganic-chemistry.org | Development of catalysts based on earth-abundant metals and nanocatalysts. |
| Eco-friendly Solvents | Reduced environmental impact and improved safety. nih.gov | Application of water, ethanol, and deep eutectic solvents in pyrazole synthesis. |
Exploration of Underutilized Reactivity Modes and Functional Group Interconversions
The unique structure of this compound, featuring an ethynyl (B1212043) group, an amino group, and a pyrazole core, offers a rich playground for exploring diverse chemical transformations. While the individual reactivity of these functional groups is known, their interplay within the same molecule presents opportunities for novel and selective reactions.
The pyrazole ring itself can undergo electrophilic substitution, primarily at the C4 position, and is generally resistant to oxidation and reduction. chemicalbook.com The ethynyl group is a versatile handle for various reactions, including cycloadditions and coupling reactions. The amino group can act as a nucleophile and can be a precursor for a range of other functionalities.
Future research is expected to delve into:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, leveraging the different reactive sites to build molecular complexity efficiently.
Functional Group Interconversions: Developing novel methods to transform the existing functional groups into others, thereby expanding the synthetic utility of the parent molecule. vanderbilt.edu For instance, the amino group could be converted to other nitrogen-containing functionalities, and the ethynyl group could be elaborated into more complex substituents.
Selective Transformations: Investigating reaction conditions that allow for the selective modification of one functional group in the presence of others. This is crucial for the controlled synthesis of desired derivatives.
Application of Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the mechanisms of chemical reactions is fundamental to optimizing processes and discovering new transformations. Advanced in-situ characterization techniques provide real-time insights into reaction pathways, intermediates, and transition states.
For the synthesis and reactions of this compound, techniques like in-situ NMR spectroscopy can be invaluable for monitoring the progress of a reaction and identifying transient species. youtube.com Other spectroscopic methods, such as in-situ IR and Raman spectroscopy, can provide complementary information about changes in bonding and molecular structure during a reaction.
Future applications of these techniques will likely involve:
Mechanistic Elucidation: Gaining a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound.
Reaction Optimization: Using real-time data to rapidly optimize reaction conditions, such as temperature, pressure, and catalyst loading, for improved yield and selectivity.
Discovery of New Reactivity: Identifying unexpected intermediates or reaction pathways that could lead to the discovery of novel chemical transformations.
Integration into Supramolecular Chemistry and Nanomaterials Science
The ability of molecules to self-assemble into well-defined, functional structures is the cornerstone of supramolecular chemistry and a driving force in the development of new nanomaterials. The pyrazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, making it an excellent building block for supramolecular assemblies. nih.govmdpi.com The presence of the ethynyl group in this compound provides an additional site for non-covalent interactions or for covalent linkage into larger structures.
Emerging research in this area could focus on:
Supramolecular Polymers: Designing and synthesizing self-assembling polymers based on this compound, with potential applications in areas such as drug delivery and sensing. rsc.org
Metal-Organic Frameworks (MOFs): Utilizing the pyrazole and ethynyl functionalities as linkers for the construction of porous MOFs with applications in gas storage, separation, and catalysis.
Organic Electronics: Exploring the potential of pyrazole-based materials in organic light-emitting diodes (OLEDs), solar cells, and transistors, leveraging their electronic properties and ability to form ordered thin films. nih.gov
Nanoparticles: Incorporating this compound into nanoparticles to enhance their properties for applications in areas like bioimaging and targeted drug delivery. nih.gov
| Research Area | Potential Applications | Key Structural Features |
| Supramolecular Polymers | Drug delivery, sensing, self-healing materials. rsc.org | Hydrogen bonding, π-π stacking, ethynyl group interactions. |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Pyrazole and ethynyl groups as coordinating linkers. |
| Organic Electronics | OLEDs, solar cells, transistors. nih.gov | Tunable electronic properties, ability to form ordered films. |
| Nanoparticles | Bioimaging, targeted drug delivery. nih.gov | Functionalization of nanoparticle surfaces. |
Computational-Guided Discovery and Design of New Reactivity and Material Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure and reactivity of molecules like this compound. nih.govbohrium.com
Future computational studies are poised to:
Predict Reactivity: Use computational models to predict the most likely sites of reaction and the outcomes of different chemical transformations, guiding experimental efforts.
Design Novel Catalysts: Employ computational screening to identify optimal catalysts for the synthesis of this compound and its derivatives.
Engineer Material Properties: Design new materials based on this pyrazole scaffold with tailored electronic, optical, and mechanical properties for specific applications.
Elucidate Supramolecular Assembly: Simulate the self-assembly processes of this compound to understand the formation of supramolecular structures and guide the design of new functional materials.
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile molecule.
Q & A
Q. What synthetic strategies are optimal for preparing 3-ethynyl-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or enaminones. For this compound, a plausible route includes:
- Step 1 : Formation of the pyrazole core via cyclization of 1-methylhydrazine with a propargylated β-ketoester.
- Step 2 : Introduction of the ethynyl group via Sonogashira coupling or alkyne functionalization .
Q. Key Considerations :
| Parameter | Effect on Yield | Example Conditions |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ vs. CuI | Pd-based catalysts improve coupling efficiency by 20-30% |
| Solvent | Polar aprotic (DMF) vs. THF | DMF enhances solubility of intermediates, reducing side products |
| Temperature | 80°C vs. room temp | Higher temps (80–100°C) accelerate cyclization but may degrade sensitive groups |
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethynyl proton at δ ~2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 162.1).
- X-ray Crystallography : SHELX software (SHELXL/SHELXD) for resolving structural ambiguities, particularly bond angles and torsional strain in the ethynyl group .
Advanced Research Questions
Q. How can regioselectivity challenges during ethynyl group introduction be mitigated?
Regioselectivity in alkyne functionalization is influenced by:
- Steric Effects : Bulky substituents on the pyrazole ring favor ethynylation at the less hindered C3 position .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C5 direct ethynylation to C3 via resonance stabilization .
- Catalytic Systems : Pd/Cu bimetallic systems enhance selectivity for cross-coupling over homo-coupling by stabilizing transition states .
Q. What computational methods are effective in predicting the bioactivity of this compound?
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs.
- QSAR Modeling : Use of descriptors (e.g., logP, polar surface area) to correlate structural features with observed antimicrobial activity .
- DFT Calculations : B3LYP/6-31G* basis sets to analyze electron density at the ethynyl group, predicting reactivity in nucleophilic additions .
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
| Source of Contradiction | Resolution Strategy |
|---|---|
| Assay Conditions | Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability . |
| Solubility Issues | Use co-solvents (DMSO ≤1%) or nanoparticle formulations to enhance bioavailability . |
| Structural Degradation | Conduct stability studies (HPLC monitoring) under assay conditions (pH, temp) . |
Q. What strategies optimize crystallographic data quality for this compound derivatives?
- Crystal Growth : Slow evaporation from EtOAc/hexane mixtures improves crystal lattice integrity .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., ethynyl carbons) .
- Refinement : SHELXL’s TWIN/BASF commands to address twinning in crystals with flexible ethynyl groups .
Methodological Insights
Q. How to design SAR studies for ethynyl-substituted pyrazoles?
- Core Modifications : Compare 3-ethynyl vs. 3-cyano derivatives to assess electronic effects on target binding .
- Substituent Scanning : Systematic replacement of the methyl group with ethyl/isopropyl to evaluate steric tolerance .
- Biological Profiling : Test against a panel of enzymes (e.g., COX-2, P450) to identify selectivity trends .
Q. What are best practices for resolving spectral overlaps in NMR analysis?
- 2D NMR : HSQC and HMBC to assign overlapping proton signals (e.g., methyl vs. ethynyl protons) .
- Deuterated Solvents : Use of DMSO-d₆ to sharpen peaks in polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
